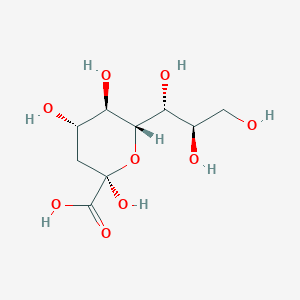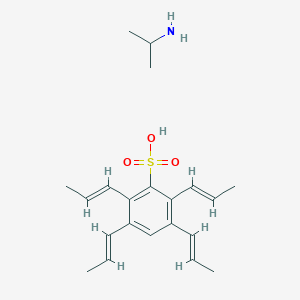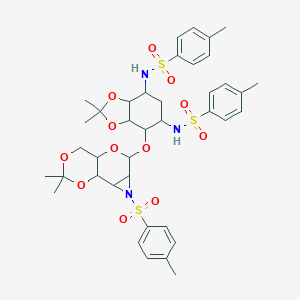![molecular formula C11H12Cl2N2O2 B116179 Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate CAS No. 148367-95-7](/img/structure/B116179.png)
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The molecule was synthesized according to the literature procedure and recrystallized from ethanol under slow evaporation giving yellow needles .Molecular Structure Analysis
The molecule of the title compound, C11H13ClN2O3, is planar (r.m.s. deviation = 0.0587Å for non-H atoms) and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N—H O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C—H O hydrogen bonds .Physical And Chemical Properties Analysis
The molecular formula of the compound is C11H12Cl2N2O2 and it has a molecular weight of 275.13 g/mol. The density is 1.2±0.1 g/cm3, the boiling point is 349.0±44.0 °C at 760 mmHg, and the flash point is 164.8±28.4 °C .Scientific Research Applications
X-ray Powder Diffraction Analysis
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate has been studied using X-ray powder diffraction techniques. The study provides detailed data on unit-cell parameters and space group, contributing to the understanding of its crystalline structure. This information is valuable for material science research and for understanding the compound's physical properties (Wang et al., 2016).
Synthesis and Characterization
This compound has been involved in the synthesis and characterization of various derivatives, notably in the field of organic chemistry. For example, its derivatives have been evaluated for analgesic and anti-inflammatory activities, although these studies primarily focus on the derivatives rather than the compound itself (Dewangan et al., 2015).
Antimicrobial Agent Synthesis
The compound plays a role in synthesizing antimicrobial agents. It's used as a precursor in the creation of compounds that exhibit antimicrobial activities, which is crucial in pharmaceutical and biomedical research (Sah et al., 2014).
Development of Novel Compounds
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate is instrumental in developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science. Its reactivity and versatility make it a valuable compound for experimental chemistry (Fuloria et al., 2009).
Role in Complex Systems Formation
The compound's hydrazide moiety plays a significant role in forming complex pyrrole-pyrazole systems, highlighting its importance in synthetic organic chemistry and the development of new chemical entities (Attanasi et al., 2001).
Environmental and Agricultural Research
Although not directly related to the compound , studies on similar chloroacetamide herbicides provide insights into the environmental and agricultural implications of such chemicals, contributing to a broader understanding of their impact and management (Coleman et al., 2000).
properties
IUPAC Name |
ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-8-5-4-7(2)9(12)6-8/h4-6,14H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPVJCSQDKUXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375702 |
Source


|
| Record name | Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |
CAS RN |
148367-95-7 |
Source


|
| Record name | Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)


![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)





![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)

